Chemoselective Nonreductive Deiodination
The ortho-iodo substitution in N-(2-iodophenyl)-hydroxylamine enables a chemoselective deiodination reaction that cannot be replicated by its para-iodo counterpart or by other halogenated (e.g., bromo, chloro) phenylhydroxylamines. A tertiary amine-initiated, nonreductive deiodination method effectively removes the iodine atom from ortho-iodo-hydroxylated arenes while leaving para-iodine and other reduction-sensitive functional groups intact [1].
| Evidence Dimension | Chemoselective Reactivity |
|---|---|
| Target Compound Data | Undergoes nonreductive deiodination with tertiary amines. |
| Comparator Or Baseline | Para-iodo-hydroxylated arenes; other reduction-susceptible groups. |
| Quantified Difference | Ortho-specific deiodination is quantitative; para-iodine remains unaffected (qualitative observation). |
| Conditions | Reaction with tertiary amines (pyridine, triethylamine, N-methylmorpholine) in the presence of water. |
Why This Matters
This ortho-specific reactivity provides a unique synthetic handle for selective functionalization, which is not an option with other halogenated phenylhydroxylamine isomers or analogs.
- [1] Talekar, R. S. et al. Nonreductive deiodination of ortho-iodo-hydroxylated arenes using tertiary amines. J. Org. Chem. 70(21), 8590-8593 (2005). View Source
